3-(Dimethylphosphoryl)benzonitrile
Overview
Description
3-(Dimethylphosphoryl)benzonitrile is an organic compound characterized by a benzene ring substituted with a cyano group (-CN) and a dimethylphosphoryl group (-P(CH₃)₂)
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzonitrile and dimethylphosphite.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable catalyst, such as a strong acid or base, to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to a primary amine, resulting in 3-(dimethylphosphoryl)benzylamine.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups, such as halides or alkoxy groups, under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Benzoic acid derivatives, ketones.
Reduction Products: Primary amines.
Substitution Products: Halogenated or alkoxy-substituted derivatives.
Scientific Research Applications
3-(Dimethylphosphoryl)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Dimethylphosphoryl)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
3-(Dimethylphosphoryl)benzonitrile is unique due to its specific combination of functional groups. Similar compounds include:
3-(Dimethylphosphoryl)propanoic acid: Similar structure but with a propanoic acid group instead of a benzene ring.
Dimethylphosphite: A simpler compound with two methyl groups attached to a phosphorus atom.
Properties
IUPAC Name |
3-dimethylphosphorylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NOP/c1-12(2,11)9-5-3-4-8(6-9)7-10/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNCFDRBMPXZDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC(=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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